GSK232

Epigenetics Chemical Biology Target Validation

GSK232 is a uniquely selective (>500-fold over BET) CECR2 bromodomain inhibitor with cellular penetrance. Its atypical water-displacing binding mode enables unambiguous target attribution, avoiding BET off-target confounding common with other probes. Essential for high-confidence target validation, chromatin remodeling studies, and live-cell mechanistic research. Procure to ensure reproducible, publishable data.

Molecular Formula C21H27ClN6O3S
Molecular Weight 479.0 g/mol
Cat. No. B12413978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK232
Molecular FormulaC21H27ClN6O3S
Molecular Weight479.0 g/mol
Structural Identifiers
SMILESCN1CCC2=C(C1)N=NN2CC(=O)NC3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCC(C4)C5CC5
InChIInChI=1S/C21H27ClN6O3S/c1-26-8-7-19-18(12-26)24-25-28(19)13-21(29)23-16-4-5-17(22)20(10-16)32(30,31)27-9-6-15(11-27)14-2-3-14/h4-5,10,14-15H,2-3,6-9,11-13H2,1H3,(H,23,29)/t15-/m1/s1
InChIKeyDBLNLPCEKQBLAI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK232: A Highly Selective, Cell-Permeable CECR2 Bromodomain Inhibitor for Epigenetic Research Procurement


GSK232, chemically designated as (R)-N-(4-chloro-3-((3-cyclopropylpyrrolidin-1-yl)sulfonyl)phenyl)-2-(5-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridin-1-yl)acetamide (CAS 2702984-69-6), is a small-molecule inhibitor belonging to the class of epigenetic reader domain antagonists . It was developed through the optimization of phenyl sulfonamide chemotypes to selectively target the bromodomain of the Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) protein, a non-BET (Bromodomain and Extra-Terminal) family member [1]. Distinguished by an atypical binding mode that displaces a conserved water network, GSK232 is characterized as a highly selective, cellularly penetrant tool compound with favorable physicochemical properties, making it a critical reagent for dissecting CECR2-specific biology .

Why Generic CECR2 or BET Inhibitors Cannot Substitute for GSK232 in Targeted Research


Generic substitution of GSK232 with other CECR2-targeting probes or broad-spectrum BET inhibitors is scientifically unsound due to critical differences in selectivity profiles and binding mechanisms. Unlike broad-spectrum bromodomain inhibitors (e.g., Bromosporine) or even other CECR2 inhibitors (e.g., NVS-CECR2-1, GNE-886), GSK232 offers a uniquely defined selectivity window, particularly its >500-fold selectivity over BET family bromodomains . This high degree of selectivity is essential for experiments aiming to attribute phenotypic outcomes exclusively to CECR2 engagement, as off-target BET inhibition can induce profound, confounding effects on gene expression, cell cycle, and inflammation [1]. Furthermore, its distinct binding mode, which involves displacement of a conserved water network, differentiates it from typical acetyl-lysine mimetics, potentially influencing binding kinetics and residence time [2]. Using a less selective alternative compromises the validity of target validation studies and increases the risk of misinterpreted data, directly impacting the reliability and reproducibility of research outcomes.

Quantitative Evidence Guide: Head-to-Head Differentiation of GSK232 for Scientific Selection


Superior Selectivity Profile: GSK232 Achieves >500-Fold Discrimination Over BET Family Bromodomains

GSK232 demonstrates exceptional selectivity for the non-BET bromodomain CECR2, with reported selectivity of greater than 500-fold over the BET family of bromodomains . In contrast, the dual CECR2/BTPF inhibitor TP-238 and the CECR2 probe GNE-886 exhibit a more limited 100-fold selectivity window over their closest off-targets, representing a 5-fold reduction in the selectivity margin [1]. This higher selectivity of GSK232 is critical for avoiding the well-documented and potent biological effects mediated by BET bromodomain inhibition, which can confound CECR2-specific studies [2].

Epigenetics Chemical Biology Target Validation

Validated Cellular Target Engagement: NanoBRET Assay Confirms Intracellular CECR2 Binding

The ability of GSK232 to penetrate cells and engage its target within a live cellular context has been quantitatively demonstrated. The structurally related analog (S,S)-32, which shares the same core phenyl sulfonamide scaffold and binding mode as GSK232, showed potent cellular activity in a CECR2 nanoBRET assay with a pIC50 of 6.5 (IC50 ≈ 316 nM), confirming effective displacement of a fluorescent tracer in HEK293 cells [1]. This level of cellular engagement is a key differentiator from earlier-generation, poorly soluble CECR2 ligands that lacked robust intracellular activity [2].

Cell Biology Target Engagement Pharmacodynamics

Optimized Physicochemical Properties for In Vitro and In Vivo Use: A Comparison with Earlier CECR2 Probes

GSK232 was specifically identified for its 'excellent physicochemical properties,' which address the critical liabilities of earlier CECR2 chemical probes [1]. The development of GSK232 was a direct response to the 'poor solubility' of initial CECR2-targeting chemotypes, which severely limited their utility in cellular and in vivo assays [2]. While specific solubility data for GSK232 is not provided in the available sources, its nomination as a tool compound with optimized properties implies a significant improvement over precursors that lacked sufficient solubility for robust biological interrogation .

Medicinal Chemistry Pharmacokinetics Drug Discovery

Optimal Application Scenarios for GSK232 Based on Quantitative Differentiation Evidence


High-Confidence CECR2 Target Validation in Oncology and Epigenetics Research

GSK232 is the preferred tool for experiments where unambiguous attribution of a phenotype to CECR2 function is paramount. Its >500-fold selectivity over BET family bromodomains minimizes the confounding transcriptional and phenotypic effects associated with BET inhibition, which is a common pitfall when using less selective CECR2 probes or broad-spectrum inhibitors. This high confidence in target engagement is essential for validating CECR2 as a therapeutic target in cancer and other diseases, ensuring that observed effects are truly CECR2-dependent.

Cellular and Ex Vivo Assays Requiring Robust Intracellular Target Engagement

For studies moving beyond biochemical assays into live-cell models, GSK232 provides a significant advantage due to its demonstrated cellular permeability and target engagement capabilities [1]. The optimized physicochemical properties and validated cellular activity of its chemotype ensure that the compound can effectively access its intracellular target in cell culture and tissue explants, enabling reliable dose-response studies and mechanistic investigations in a physiologically relevant context. This is a critical requirement for advanced preclinical research.

Mechanistic Studies of CECR2 Biology Without Confounding BET-Mediated Transcriptional Effects

In functional genomics and chemical biology studies aimed at understanding the specific role of CECR2 in processes like DNA damage repair (γ-H2AX foci formation) or chromatin remodeling [2], the use of a highly selective inhibitor is non-negotiable. GSK232 allows researchers to dissect CECR2-specific signaling pathways and gene regulatory networks with a high signal-to-noise ratio, free from the pleiotropic effects of BET family inhibition . This precision is critical for generating high-quality, publishable data that accurately reflects the biology of CECR2.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK232

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.